rac-Milnacipran-d10 Hydrochloride
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Overview
Description
rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .
Preparation Methods
The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-Milnacipran-d10 Hydrochloride is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical properties and reactions of milnacipran, as well as to develop new synthetic methods and analytical techniques.
Biology: It is used to investigate the biological effects of milnacipran, including its interactions with neurotransmitter systems and its impact on cellular processes.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its potential therapeutic applications for conditions such as depression and fibromyalgia.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Milnacipran Hydrochloride: The non-deuterated form of the compound, used clinically for the treatment of depression and fibromyalgia.
Biological Activity
Rac-Milnacipran-d10 Hydrochloride is a deuterated form of milnacipran, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD) and fibromyalgia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and relevant case studies.
Overview of Milnacipran
Milnacipran is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts, thereby enhancing their availability in the central nervous system. The racemic mixture consists of two enantiomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran, with the former being more active than the latter. This compound is utilized in research for tracing metabolic pathways due to the presence of deuterium.
Absorption and Bioavailability
Rac-Milnacipran has an absolute bioavailability of approximately 85-90% following oral administration, with peak plasma concentrations reached within 2-4 hours. The pharmacokinetic parameters are similar across different routes of administration, with a notable bioavailability of 92.5% after intraperitoneal injection in animal models .
Distribution and Elimination
The volume of distribution for rac-milnacipran is around 400 L, indicating extensive tissue distribution. Protein binding is relatively low at about 13% . The drug undergoes hepatic metabolism primarily via CYP3A4 and is eliminated through renal pathways.
This compound functions by blocking the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism aligns with the monoamine hypothesis, which posits that deficiencies in serotonin and norepinephrine contribute to mood disorders .
In Vitro Studies
In vitro studies have demonstrated that milnacipran exhibits IC50 values of 68 nM for norepinephrine transporters and 151 nM for serotonin transporters, indicating a balanced inhibitory effect on both pathways .
Transporter | IC50 Value (nM) |
---|---|
Norepinephrine Transporter | 68 |
Serotonin Transporter | 151 |
Case Studies
Case studies have highlighted the effectiveness of milnacipran in clinical settings. For instance, a study involving patients with fibromyalgia reported significant reductions in pain scores after treatment with milnacipran over a period of several weeks. Additionally, long-term follow-up indicated sustained improvements in quality of life measures among participants .
Properties
CAS No. |
1217774-40-7 |
---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
292.87 g/mol |
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2; |
InChI Key |
XNCDYJFPRPDERF-XHWGGYTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Appearance |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
101152-94-7 (unlabelled) |
Synonyms |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
tag |
Milnacipran Impurities |
Origin of Product |
United States |
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